((2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate
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Overview
Description
5-Methoxyuridine 5’-triphosphate: is a modified nucleotide triphosphate used in various biochemical and molecular biology applications. It is a derivative of uridine triphosphate, where the uridine base is modified with a methoxy group at the 5-position. This modification can enhance the stability and reduce the immunogenicity of messenger RNA (mRNA) when incorporated during in vitro transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyuridine 5’-triphosphate typically involves the chemical modification of uridine triphosphateThe final step involves the deprotection of the hydroxyl groups and the phosphorylation of the 5’-hydroxyl group to form the triphosphate .
Industrial Production Methods: Industrial production of 5-Methoxyuridine 5’-triphosphate involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure the absence of contaminants such as RNase, DNase, phosphatase, or protease activities .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyuridine 5’-triphosphate can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The uridine base can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted uridine derivatives, while oxidation and reduction can modify the uridine base .
Scientific Research Applications
5-Methoxyuridine 5’-triphosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of modified nucleotides and nucleic acids.
Biology: Incorporated into mRNA to study RNA modifications and their effects on gene expression.
Medicine: Used in the development of mRNA-based therapeutics and vaccines to enhance stability and reduce immunogenicity.
Industry: Employed in the production of synthetic mRNA for research and therapeutic purposes .
Mechanism of Action
The primary mechanism by which 5-Methoxyuridine 5’-triphosphate exerts its effects is through its incorporation into mRNA during in vitro transcription. The methoxy modification at the 5-position of the uridine base enhances the stability of the mRNA and reduces its immunogenicity. This is achieved by reducing the recognition of the mRNA by the innate immune system, thereby increasing its translational efficiency and stability .
Comparison with Similar Compounds
- N1-Methylpseudouridine 5’-triphosphate
- 5-Methylcytidine 5’-triphosphate
- Pseudouridine 5’-triphosphate
Comparison: 5-Methoxyuridine 5’-triphosphate is unique in its ability to reduce immunogenicity while maintaining high stability and translational efficiency. Compared to N1-Methylpseudouridine and Pseudouridine modifications, 5-Methoxyuridine provides a balance between reducing immune responses and enhancing mRNA stability .
Properties
CAS No. |
847649-65-4 |
---|---|
Molecular Formula |
C10H17N2O16P3 |
Molecular Weight |
514.17 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O16P3/c1-24-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(26-9)3-25-30(20,21)28-31(22,23)27-29(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
ULUMTYRKOVZPNM-JXOAFFINSA-N |
Isomeric SMILES |
COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
COC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
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